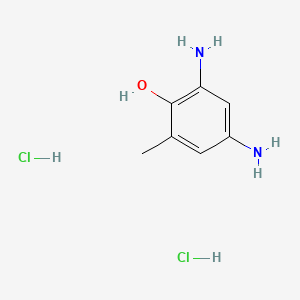

2,4-Diamino-6-methylphenol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diamino-6-methylphenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a methyl-substituted benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylphenol dihydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction and diazotization reactions. The nitration step introduces nitro groups into the aromatic ring, which are then reduced to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amino groups (-NH₂) strongly activate the aromatic ring, directing incoming electrophiles to specific positions. Common reactions include:

| Reaction Type | Conditions | Position of Substitution | Product Example |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to amino groups | Nitro derivatives |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Ortho/para to amino | Halo-substituted products |

-

Mechanism : The amino groups donate electron density to the ring, facilitating attack by electrophiles like NO₂⁺ or X⁺.

-

Example : Nitration yields nitro derivatives used in azo dye synthesis .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound undergoes reversible protonation:

C7H10N2O+2HCl⇌C7H12Cl2N2O

-

Deprotonation : Reacts with bases (e.g., NaOH) to regenerate the free base form, enhancing solubility in non-polar solvents .

-

Stability : The hydrochloride form improves stability in aqueous solutions but decomposes under strong acidic or alkaline conditions .

Oxidation Reactions

The compound is sensitive to oxidation, particularly under harsh conditions:

| Oxidizing Agent | Conditions | Primary Product | Observations |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Quinone derivatives | Ring oxidation occurs |

| H₂O₂ | Neutral pH | Oxidized intermediates | Partial degradation |

-

Methemoglobinemia Link : Metabolites of related diamino phenols exhibit redox activity, forming reactive species that oxidize hemoglobin .

Complexation with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals:

| Metal Ion | Reaction Outcome | Application |

|---|---|---|

| Fe³⁺ | Formation of coordination complexes | Dye fixation on fabrics |

| Cu²⁺ | Stable chelates | Catalytic processes |

Diazotization and Azo Coupling

Critical for dye manufacturing:

-

Diazotization :

Ar-NH2+NaNO2+2HCl→Ar-N2+Cl−

Forms diazonium salts at low temperatures (0–5°C). -

Coupling : Reacts with electron-rich aromatics (e.g., phenols) to form azo dyes:

Ar-N2++Ar’-OH→Ar-N=N-Ar’-OH

Thermal and Photolytic Decomposition

-

Thermal Stability : Degrades above 222°C (melting point), releasing HCl and forming aromatic amines .

-

Light Sensitivity : UV exposure accelerates decomposition, requiring storage in opaque containers .

Reactivity in Biochemical Pathways

While not a primary focus, studies on related compounds (e.g., 2,4-diaminoanisole sulfate) show:

Applications De Recherche Scientifique

Applications in Chemical Synthesis

2,4-Diamino-6-methylphenol dihydrochloride serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Dye Manufacturing : It is used as an intermediate in the production of dyes due to its ability to form stable chromophores.

- Photographic Developers : The compound acts as a color accelerator in photographic development processes .

Pharmacological Research

Research has indicated that this compound exhibits notable biological activities. It has been investigated for its potential effects on:

- Methemoglobinemia Treatment : The compound has been noted for its utility in treating methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which can impair oxygen delivery .

- Antioxidant Properties : Studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. For instance:

- In animal studies, it was observed that doses around 1000 mg/kg could induce adverse effects, including sedation and convulsions in some subjects .

- It has been classified as a moderate skin sensitizer and an eye irritant, necessitating caution during handling and application .

Case Studies and Research Findings

- Dye Application Study : A study on the use of this compound in hair dyes demonstrated its effectiveness as a colorant while highlighting the importance of concentration limits to mitigate skin sensitization risks. The study recommended concentrations below 2% for safe use in cosmetic formulations .

- Pharmacological Effects : Research published in toxicology journals explored its role in treating methemoglobinemia. The findings indicated that appropriate dosing could effectively reduce symptoms associated with this condition .

- Safety Assessments : Comprehensive safety assessments have been conducted by various health authorities, indicating that while the compound has beneficial applications, careful monitoring of exposure levels is necessary due to its irritant properties .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes | Used in dye manufacturing processes |

| Biological Research | Treatment for methemoglobinemia | Effective at specific dosages |

| Toxicological Studies | Safety assessments | Moderate skin sensitizer; eye irritant |

| Photographic Development | Color accelerator | Enhances color stability |

Mécanisme D'action

The mechanism of action of 2,4-Diamino-6-methylphenol dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminophenol dihydrochloride: Similar structure but lacks the methyl group.

2,4-Dichloro-6-methylphenol: Contains chlorine atoms instead of amino groups.

3,4-Dimethyl-6-ethylphenol: Different substitution pattern on the benzene ring.

Uniqueness

2,4-Diamino-6-methylphenol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on a methyl-substituted benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Activité Biologique

2,4-Diamino-6-methylphenol dihydrochloride (CAS number 81028-94-6) is a chemical compound notable for its various biological activities. This article explores its pharmacological properties, mechanisms of action, safety profile, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its two amino groups located at the 2 and 4 positions and a methyl group at the 6 position of the phenol ring. Its molecular formula is C7H12Cl2N2O, indicating the presence of two hydrochloride groups which enhance its solubility in water, making it suitable for various biological applications.

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Studies have shown it to be effective in inhibiting the growth of pathogens, which makes it a potential candidate for developing new antibiotics.

- Anticancer Potential : In vitro studies have demonstrated that the compound can inhibit tumor cell proliferation. Specifically, it has shown inhibitory effects on the growth of Ehrlich ascites tumors in mice when administered at appropriate doses .

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation plays a role.

The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:

- Enzyme Interaction : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction can lead to alterations in cellular processes, contributing to its anticancer and antimicrobial effects .

- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness within target tissues.

Safety and Toxicity

Despite its promising biological activities, safety evaluations are essential:

- Toxicological Studies : Animal studies have reported that high doses (300 mg/kg) can lead to liver pathology and gastrointestinal irritation. However, lower doses did not exhibit significant adverse effects .

- Mutagenicity and Carcinogenicity : Research indicates that this compound does not induce point mutations in microbial systems nor shows significant carcinogenic potential in long-term studies on rodents .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

- Anticancer Activity : In vivo experiments demonstrated that administration of the compound at doses of 45 mg/kg significantly reduced tumor size in treated mice compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-methylphenol | C7H9N | Lacks the second amino group; simpler structure |

| 3-Amino-4-methylphenol | C7H9N | Different positioning of amino group |

| 4-Amino-2-methylphenol | C7H9N | Similar structure but different functional properties |

| 2,5-Diaminophenol | C6H8N2 | Contains an additional amino group; used in dye applications |

This table illustrates how structural variations among related compounds can influence their biological activity and application potential.

Propriétés

Numéro CAS |

81028-94-6 |

|---|---|

Formule moléculaire |

C7H11ClN2O |

Poids moléculaire |

174.63 g/mol |

Nom IUPAC |

2,4-diamino-6-methylphenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |

Clé InChI |

KFKLSCXTXRXTCC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)N)N.Cl.Cl |

SMILES canonique |

CC1=CC(=CC(=C1O)N)N.Cl |

Key on ui other cas no. |

81028-94-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

81028-94-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.